2-Bromo-5-fluoro-4-iodo-pyridin-3-amine
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Overview
Description
2-Bromo-5-fluoro-4-iodo-pyridin-3-amine is a halogenated pyridine derivative with the molecular formula C5H3BrFIN2 and a molecular weight of 316.8976 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-4-iodo-pyridin-3-amine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For instance, starting with a pyridine ring, bromination, fluorination, and iodination can be carried out using appropriate halogenating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-4-iodo-pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki, Stille, and Sonogashira coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for use in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Bromo-5-fluoro-4-iodo-pyridin-3-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds and molecular probes.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-4-iodo-pyridin-3-amine involves its interaction with specific molecular targets. The halogen atoms can influence the compound’s reactivity and binding affinity to biological targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the functional groups introduced during synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-iodopyridine: Similar in structure but lacks the fluorine atom.
2-Bromo-4-fluoropyridine: Contains bromine and fluorine but lacks the iodine atom.
Uniqueness
The presence of bromine, fluorine, and iodine atoms in 2-Bromo-5-fluoro-4-iodo-pyridin-3-amine makes it unique, offering diverse reactivity and potential for functionalization compared to its analogs. This unique combination of halogens enhances its utility in various synthetic applications .
Properties
Molecular Formula |
C5H3BrFIN2 |
---|---|
Molecular Weight |
316.90 g/mol |
IUPAC Name |
2-bromo-5-fluoro-4-iodopyridin-3-amine |
InChI |
InChI=1S/C5H3BrFIN2/c6-5-4(9)3(8)2(7)1-10-5/h1H,9H2 |
InChI Key |
HBNLCZQTTZWPRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)N)I)F |
Origin of Product |
United States |
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